molecular formula C26H22O7 B12355621 [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate

Cat. No.: B12355621
M. Wt: 446.4 g/mol
InChI Key: BEODWWVAXXZRMB-ZVTBYLAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its oxolane ring, which is substituted with benzoyloxy groups, making it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves the esterification of oxolane derivatives with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis to release benzoic acid derivatives, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is unique due to its specific stereochemistry and the presence of multiple benzoyloxy groups.

Properties

Molecular Formula

C26H22O7

Molecular Weight

446.4 g/mol

IUPAC Name

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23?/m0/s1

InChI Key

BEODWWVAXXZRMB-ZVTBYLAHSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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